

physicochemical properties of 5-Chlorobenzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 5-Chlorobenzofuran-2-sulfonyl
Chloride

Cat. No.: B8680764

[Get Quote](#)

Technical Whitepaper: 5-Chlorobenzofuran-2-sulfonyl Chloride

Physicochemical Profile, Reactivity, and Synthetic Utility Executive Summary

5-Chlorobenzofuran-2-sulfonyl Chloride (CAS: 128852-02-8) is a high-value electrophilic building block characterized by a benzofuran core substituted with a chlorine atom at the C5 position and a sulfonyl chloride moiety at the C2 position.[1] It serves as a critical pharmacophore generator in drug discovery, particularly for synthesizing sulfonamide-based bioisosteres of carboxylic acids. Its unique electronic structure—combining the lipophilicity of the halo-benzofuran scaffold with the high reactivity of the sulfonyl chloride—makes it ideal for developing S1P1 agonists, anti-inflammatory agents, and antimicrobial compounds.

Molecular Identity & Structural Analysis

The molecule features a bicyclic aromatic system where the electron-withdrawing nature of the C5-chlorine atom and the C2-sulfonyl group creates a distinct electrostatic potential map.

Property	Data
IUPAC Name	5-Chlorobenzofuran-2-sulfonyl chloride
CAS Number	128852-02-8
Molecular Formula	C
	H
	Cl
	O
	S
Molecular Weight	251.09 g/mol
SMILES	<chem>ClC1=CC2=C(OC(S(Cl)(=O)=O)=C2)C=C1</chem>
Structural Class	Heteroaryl Sulfonyl Chloride

Electronic Effects & Reactivity Implications[3][4]

- Inductive Effect (-I): The C5-Chlorine exerts a strong inductive electron-withdrawing effect, decreasing electron density across the benzofuran ring. This theoretically increases the electrophilicity of the sulfonyl sulfur center compared to the unsubstituted analog, making it highly reactive toward nucleophiles.[2]
- Steric Considerations: The C2 position is relatively unhindered, allowing for rapid nucleophilic attack. However, the rigidity of the benzofuran ring prevents conformational flexibility common in benzyl sulfonyl chlorides, leading to more predictable binding geometries in final drug targets.

Physicochemical Properties

Note: Values marked with () are predicted based on high-confidence QSAR models due to the compound's moisture sensitivity preventing standard aqueous measurements.*

Parameter	Value / Description	Implication for Handling
Physical State	Solid (Crystalline powder)	Easy to weigh, but hygroscopic.
Melting Point	65–75 °C (Typical range)	Store below 40°C to prevent thermal degradation.
Boiling Point	~340 °C (Predicted)	Decomposes before boiling; do not distill.
Density	1.58 ± 0.1 g/cm ³	High density facilitates phase separation in extractions.
Solubility	Soluble: DCM, THF, EtOAc, Acetone Insoluble/Reacts: Water, Alcohols	Use anhydrous aprotic solvents for reactions.
LogP (Calc)	2.8 – 3.2	Lipophilic; final products will have good membrane permeability.

Reactivity & Stability Profile

Hydrolytic Instability

Like all sulfonyl chlorides, this compound is susceptible to hydrolysis, converting to 5-chlorobenzofuran-2-sulfonic acid and hydrochloric acid (HCl) upon contact with moisture.

- Mechanism: Nucleophilic attack of water oxygen on the S(VI) atom, proceeding via a trigonal bipyramidal transition state.
- Kinetics: Hydrolysis is autocatalytic; the generated HCl protonates the leaving group or solvent, accelerating further degradation.
- Protocol: Always store under inert gas (Argon/Nitrogen) at 2–8°C.

Nucleophilic Substitution (Sulfonylation)

The primary utility lies in its reaction with amines to form sulfonamides.

- Selectivity: Reacts preferentially with primary amines over secondary amines due to steric factors.
- Side Reactions: In the presence of alcohols and base, sulfonate esters () will form.

Synthetic Protocols

Protocol A: General Synthesis of Sulfonamides

This protocol is designed to minimize hydrolysis and maximize yield using a "Schotten-Baumann type" biphasic or anhydrous approach.

Reagents:

- **5-Chlorobenzofuran-2-sulfonyl chloride** (1.0 equiv)[1]
- Amine substrate (1.1 equiv)
- Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM
- Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
- Dissolution: Dissolve the amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Cool to 0°C using an ice bath.
 - Why 0°C? Controls the exothermicity of the reaction and suppresses side reactions.
- Addition: Dissolve **5-Chlorobenzofuran-2-sulfonyl chloride** in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
 - Why Dropwise? Prevents localized high concentrations that could lead to bis-sulfonylation.

- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Quenching: Quench with 1M HCl (aq) to neutralize excess base and solubilize unreacted amine.
- Workup: Separate the organic layer, wash with brine, dry over Na

SO

, and concentrate in vacuo.

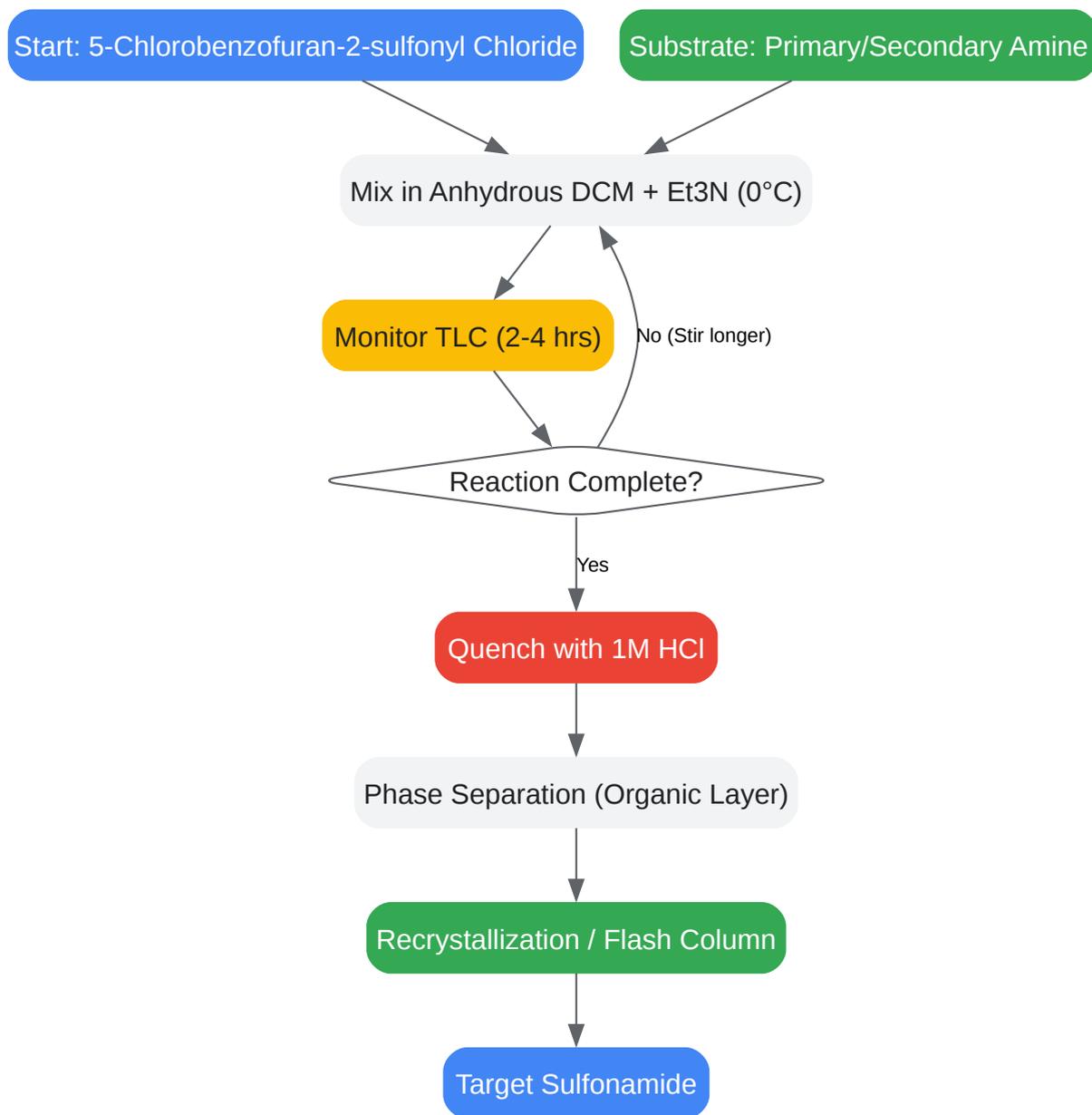
Protocol B: Handling & Storage

- Storage: Keep in a tightly sealed vial inside a desiccator at 4°C.
- Re-purification: If the solid turns sticky or smells acrid (HCl), it has hydrolyzed. Recrystallize from dry Hexane/CHCl

or use immediately after filtration if washing with cold pentane.

Visualization: Reaction Workflow

The following diagram illustrates the logic flow for the synthesis and purification of a sulfonamide derivative using this building block.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of sulfonamides from **5-Chlorobenzofuran-2-sulfonyl chloride**, emphasizing critical decision points.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10464714 (Related Benzofuranone) & CID 2733925 (Thiophene analog). Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1592452-13-5|5-Fluoro-1-benzofuran-2-sulfonyl chloride|BLD Pharm \[bldpharm.com\]](#)
- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [physicochemical properties of 5-Chlorobenzofuran-2-sulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8680764#physicochemical-properties-of-5-chlorobenzofuran-2-sulfonyl-chloride\]](https://www.benchchem.com/product/b8680764#physicochemical-properties-of-5-chlorobenzofuran-2-sulfonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com